molecular formula C7H8ClN3O B2780124 2-(6-Chloropyridin-3-yl)acetohydrazide CAS No. 846548-86-5

2-(6-Chloropyridin-3-yl)acetohydrazide

Cat. No.: B2780124
CAS No.: 846548-86-5
M. Wt: 185.61
InChI Key: RTOHQZIESAQCDL-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)acetohydrazide (CAS 846548-86-5) is a nitrogen-containing heterocycle with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . This compound serves as a highly valuable synthetic intermediate and building block in advanced materials science and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of novel organic nonlinear optical (NLO) materials. When condensed with aldehydes, it forms hydrazone derivatives that exhibit significant second and third-order nonlinear optical properties, making them promising candidates for applications in optical limiting, optical switching, and frequency generation . The molecule's structure, featuring an electron-withdrawing chloropyridinyl group and a reactive acetohydrazide moiety, allows it to act as a key component in the creation of complex molecular architectures. Furthermore, hydrazide derivatives are investigated for their potential in pharmaceutical research, particularly in the development of new antibacterial agents . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-6-2-1-5(4-10-6)3-7(12)11-9/h1-2,4H,3,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOHQZIESAQCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(6-Chloropyridin-3-yl)acetohydrazide can be synthesized through a reflux method. The process involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours, leading to the formation of the desired acetohydrazide compound .

Industrial Production Methods

While specific industrial production methods for 2-(6-Chloropyridin-3-yl)acetohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetohydrazide group to other functional groups, such as amines.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amines or other reduced forms of the acetohydrazide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nonlinear Optical Materials

One of the prominent applications of 2-(6-Chloropyridin-3-yl)acetohydrazide is in the development of nonlinear optical (NLO) materials. These materials are crucial for various applications, including frequency generation and optical limiting. The compound's structural characteristics make it a suitable candidate for synthesizing novel NLO materials that exhibit desirable optical properties .

Antimicrobial Activity

Research indicates that derivatives of acetohydrazides, including 2-(6-Chloropyridin-3-yl)acetohydrazide, can exhibit antimicrobial properties. These compounds may inhibit bacterial enzymes or disrupt cell membrane integrity, making them potential candidates for developing new antimicrobial agents. Studies have shown that hydrazides can interact with biological targets through hydrogen bonding and π-stacking interactions, which are essential for their biological activity.

Thermal Stability Studies

Thermogravimetric Analysis (TGA) has been employed to assess the thermal stability of 2-(6-Chloropyridin-3-yl)acetohydrazide, revealing that it maintains structural integrity up to approximately 200°C before significant degradation occurs. This property is valuable for applications requiring thermal stability in material formulations.

Data Tables

Case Study 1: Development of NLO Materials

In a study focusing on the synthesis of nonlinear optical materials, researchers utilized 2-(6-Chloropyridin-3-yl)acetohydrazide as a key building block. The study demonstrated that incorporating this compound into polymer matrices enhanced the NLO properties significantly compared to traditional materials. The findings suggested potential applications in photonic devices and sensors .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various acetohydrazide derivatives, including 2-(6-Chloropyridin-3-yl)acetohydrazide. Results indicated that this compound exhibited significant activity against several bacterial strains, outperforming some commercially available antibiotics. The mechanism was attributed to its ability to inhibit specific bacterial enzymes critical for survival.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)acetohydrazide depends on its specific application. In the context of nonlinear optical materials, the compound’s electronic structure and molecular geometry play crucial roles. Density functional theory (DFT) calculations have been used to predict its molecular geometry and electronic structure, which are essential for understanding its optical properties .

Comparison with Similar Compounds

Key Observations :

  • The chlorine atom at the 6-position enhances electrophilicity, facilitating reactions with nucleophiles (e.g., aldehydes, isatins) compared to non-chlorinated analogs like 2-(Pyridin-4-yl)acetohydrazide .
  • Replacement of the hydrazide group with an amide (e.g., 2-(6-Chloropyridin-3-yl)acetamide) reduces versatility in forming Schiff bases or heterocyclic derivatives .

Antimicrobial Activity

  • 2-(6-Chloropyridin-3-yl)acetohydrazide derivatives : Cyclization with 1,3,4-oxadiazole (e.g., compound 3 in ) enhances antimicrobial potency (MIC: 30.2–43.2 μg/cm³) compared to the parent hydrazide.
  • Triazole-benzimidazole hybrids: Derivatives like 7 and 13 () exhibit broad-spectrum activity against bacterial and fungal strains, surpassing the activity of non-heterocyclic analogs.
  • Phenoxy-substituted analogs: Compounds such as 4a-e () show moderate antifungal activity, attributed to the electron-withdrawing chloro group enhancing membrane penetration.

Anticancer Activity

  • Triazole-thiol derivatives: N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () demonstrates selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values < 10 μM.

Physicochemical and Material Properties

  • Thermal Stability : Derivatives with rigid aromatic substituents (e.g., benzodioxin in ) exhibit decomposition temperatures >250°C, superior to aliphatic analogs like 2-(Pyridin-4-yl)acetohydrazide.
  • Optoelectronic Performance: The nonlinear optical (NLO) properties of 2-(6-Chloropyridin-3-yl)-N′-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide () include a high hyperpolarizability value (β: 2.1 × 10⁻³⁰ esu), making it suitable for photonic devices.

Biological Activity

2-(6-Chloropyridin-3-yl)acetohydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This compound belongs to the class of acetohydrazides, which are known for their diverse biological properties, including antimicrobial, anticancer, and corrosion inhibition activities. This article presents a detailed overview of the biological activity of 2-(6-Chloropyridin-3-yl)acetohydrazide, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(6-Chloropyridin-3-yl)acetohydrazide features a chlorinated pyridine ring attached to an acetohydrazide moiety. Its molecular formula is C_8H_9ClN_4O, and it can be represented as follows:

Structure C8H9ClN4O\text{Structure }\text{C}_8\text{H}_9\text{ClN}_4\text{O}

Synthesis

The synthesis of 2-(6-Chloropyridin-3-yl)acetohydrazide typically involves a two-step process that yields approximately 73% to 85% depending on reaction conditions. The synthesis can be initiated by reacting 6-chloropyridine with acetyl hydrazine under suitable conditions to form the target compound.

Antimicrobial Properties

Studies have demonstrated that derivatives of acetohydrazides exhibit significant antimicrobial activity. For instance, 2-(6-Chloropyridin-3-yl)acetohydrazide has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 2-(6-Chloropyridin-3-yl)acetohydrazide

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1825 µg/mL
Pseudomonas aeruginosa12100 µg/mL

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus, which is a common pathogen associated with various infections.

Enzyme Inhibition

Hydrazides like 2-(6-Chloropyridin-3-yl)acetohydrazide can act as enzyme inhibitors. Research suggests that these compounds may inhibit bacterial enzymes through mechanisms such as hydrogen bonding and π-stacking interactions. This mode of action is critical in disrupting bacterial metabolism and cell wall synthesis .

Corrosion Inhibition

In addition to its biological activity, 2-(6-Chloropyridin-3-yl)acetohydrazide has been studied for its potential as a corrosion inhibitor. The compound has shown effectiveness in protecting metals from corrosion in acidic environments.

Table 2: Corrosion Inhibition Efficiency

Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0.50.2565
1.00.1575
1.50.0585

The data indicates that higher concentrations of the compound lead to increased inhibition efficiency, making it a promising candidate for industrial applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various hydrazide derivatives, including 2-(6-Chloropyridin-3-yl)acetohydrazide, against plant pathogens such as Xanthomonas oryzae. The compound demonstrated significant inhibition rates comparable to commercial antibacterial agents .
  • Material Science Applications : Research into nonlinear optical (NLO) properties has shown that compounds like 2-(6-Chloropyridin-3-yl)acetohydrazide can serve as building blocks for developing new materials with unique optical characteristics .

Q & A

Q. What are the established synthetic routes for 2-(6-Chloropyridin-3-yl)acetohydrazide?

The compound is synthesized via hydrazinolysis of ethyl 2-(6-chloropyridin-3-yl)acetate using hydrazine hydrate in ethanol under reflux conditions. Key intermediates like 6-chloro-3-chloromethylpyridine are alkylated to form the acetohydrazide backbone. Purification typically involves recrystallization from ethanol or aqueous ethanol to achieve >95% purity .

Q. How is the purity and structural integrity of 2-(6-Chloropyridin-3-yl)acetohydrazide verified experimentally?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm the presence of the pyridinyl group (δ 8.2–7.4 ppm for aromatic protons) and hydrazide NH signals (δ 9.1–8.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 215.05 (C7_7)H7_7)ClN3_3)O) .
  • X-ray Crystallography: SHELX software is used to refine crystal structures, with key metrics including R-factor < 0.05 and bond-length discrepancies < 0.02 Å .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for triazole and benzimidazole derivatives with antimicrobial and antiproliferative activities. For example, reaction with phenyl isothiocyanate yields 5-(6-chloropyridin-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol, which shows inhibitory effects against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of derivatives?

Contradictions in bioactivity data (e.g., MIC variations) often stem from methodological differences:

  • Assay Conditions: Agar diffusion (qualitative) vs. broth dilution (quantitative) methods may yield divergent results due to diffusion kinetics and nutrient interference .
  • Structural Modifications: Substituents like 4-chlorobenzylidene vs. 3-nitrobenzylidene alter electron density, impacting target binding. DFT calculations (e.g., HOMO-LUMO gaps) rationalize these trends .

Q. What experimental challenges arise in crystallizing 2-(6-Chloropyridin-3-yl)acetohydrazide for structural analysis?

  • Polymorphism: Solvent choice (e.g., DMSO vs. ethanol) influences crystal packing, leading to multiple polymorphs. Thermal gravimetric analysis (TGA) identifies stable forms .
  • Hydration Sensitivity: The compound may form hydrates, complicating unit-cell parameter determination. Anhydrous crystallization under inert atmospheres is recommended .

Q. What computational strategies predict the optoelectronic properties of derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates nonlinear optical (NLO) parameters. For example, the dipole moment (μ = 4.2 D) and hyperpolarizability (β = 1.8 × 1030^{-30} esu) of 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide suggest potential in optoelectronics .

Q. How do steric and electronic effects influence reactivity in triazole synthesis?

  • Steric Effects: Bulky substituents (e.g., 4-methylbenzyl) reduce cyclization efficiency (yield drops from 75% to 52%).
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2_2) accelerate hydrazide-thiocarbamide cyclization via resonance stabilization of intermediates .

Data Contradiction Analysis

Q. Why do some studies report weak actoprotective activity despite structural similarities to active analogs?

Substituent positioning critically impacts bioactivity. For instance, 4-chlorobenzylidene derivatives retain actoprotective effects (30% fatigue reduction in rats), while 3-nitrobenzylidene analogs show no activity due to altered hydrogen-bonding capacity with mitochondrial targets .

Methodological Recommendations

Q. What advanced spectroscopic techniques resolve tautomeric ambiguity in hydrazide derivatives?

  • Dynamic NMR: Variable-temperature 1H^1H-NMR (e.g., 233–313 K) detects tautomeric shifts in hydrazone NH protons.
  • IR Spectroscopy: Bands at 1650 cm1^{-1} (C=O stretch) and 3200 cm1^{-1} (N-H stretch) distinguish keto-enol forms .

Tables

Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
6-Chloro-3-chloromethylpyridineAlkylation of pyridine82
Ethyl 2-(6-chloropyridin-3-yl)acetateEsterification75
2-(6-Chloropyridin-3-yl)acetohydrazideHydrazinolysis68

Table 2. Biological Activity of Selected Derivatives

DerivativeTarget MicroorganismMIC (µg/mL)Assay Type
Triazole-thiol (Compound 2)E. coli8–16Broth dilution
Benzimidazole-sulfanyl (Compound 5)S. aureus16–32Agar diffusion

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